Methanesulfonic acid;palladium(2+);(2-phenylphenyl)azanide;tritert-butylphosphanium

Catalog No.
S3035506
CAS No.
1445086-17-8
M.F
C25H40NO3PPdS
M. Wt
572.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methanesulfonic acid;palladium(2+);(2-phenylphenyl...

CAS Number

1445086-17-8

Product Name

Methanesulfonic acid;palladium(2+);(2-phenylphenyl)azanide;tritert-butylphosphanium

IUPAC Name

methanesulfonate;palladium(2+);2-phenylaniline;tritert-butylphosphane

Molecular Formula

C25H40NO3PPdS

Molecular Weight

572.1 g/mol

InChI

InChI=1S/C12H10N.C12H27P.CH4O3S.Pd/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-10(2,3)13(11(4,5)6)12(7,8)9;1-5(2,3)4;/h1-6,8-9H,13H2;1-9H3;1H3,(H,2,3,4);/q-1;;;+2/p-1

InChI Key

MYYNIPTXBLEHRI-UHFFFAOYSA-M

SMILES

CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2[NH-].[Pd+2]

Solubility

not available

Canonical SMILES

CC(C)(C)P(C(C)(C)C)C(C)(C)C.CS(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2]

Cross-Coupling Reactions:

P(t-Bu)3 Pd G3 is a particularly effective catalyst for cross-coupling reactions, which form carbon-carbon bonds between two different organic molecules. These reactions are crucial in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and functional materials [].

Studies have shown P(t-Bu)3 Pd G3 to be particularly efficient in Suzuki-Miyaura couplings, Stille couplings, and Sonogashira couplings due to its bulky tri-tert-butyl phosphine ligands. These ligands help to sterically hinder the palladium center, making it more selective for desired products [].

Hydrogenation Reactions:

P(t-Bu)3 Pd G3 can also be used as a catalyst for hydrogenation reactions, which involve the addition of hydrogen atoms to an unsaturated organic molecule. This process is valuable for converting alkenes (double bonds) and alkynes (triple bonds) into alkanes (single bonds) [].

The bulky nature of the tri-tert-butyl phosphine ligands in P(t-Bu)3 Pd G3 can influence the regioselectivity of hydrogenation reactions, meaning it can control the position at which the hydrogen atoms are added to the molecule [].

Methanesulfonic acid, also known as methylsulfonic acid, is an organosulfur compound with the molecular formula CH3SO3H\text{CH}_3\text{SO}_3\text{H}. It is the simplest alkanesulfonic acid and appears as a colorless liquid or white solid, depending on temperature. Methanesulfonic acid is hygroscopic, highly soluble in water and polar solvents, and exhibits strong acidic properties, making it useful in various industrial applications. Its acidity and non-oxidizing nature distinguish it from other strong acids like sulfuric acid, allowing for safer handling in laboratory and industrial settings .

Due to its acidic nature. It can act as a catalyst in organic synthesis, facilitating reactions such as esterification, acylation, and sulfonation. In the presence of bases or nucleophiles, methanesulfonic acid can form mesylates (methanesulfonates), which are useful intermediates in organic synthesis. Additionally, it can react with metal hydroxides to form soluble metal salts .

Example Reactions:

  • Esterification:
    RCOOH+CH3SO3HRCOOCH3SO3+H2O\text{RCOOH}+\text{CH}_3\text{SO}_3\text{H}\rightarrow \text{RCOOCH}_3\text{SO}_3+\text{H}_2\text{O}
  • Formation of Mesylates:
    R OH+CH3SO3HR OSO2CH3+H2O\text{R OH}+\text{CH}_3\text{SO}_3\text{H}\rightarrow \text{R OSO}_2\text{CH}_3+\text{H}_2\text{O}

Several methods exist for synthesizing methanesulfonic acid:

  • Classical Synthesis: Historically, methanesulfonic acid was synthesized by reacting methane with sulfur trioxide under high temperatures (200–325 °C) using a mercury catalyst .
  • Electrochemical Synthesis: A novel method involves the electrochemical oxidation of methane using a boron-doped diamond anode, which allows for the production of methanesulfonic acid under milder conditions compared to classical methods .
  • Direct Reaction: Recent advancements have led to a method where methane reacts with oleum at moderate temperatures (around 50 °C) in the presence of a potassium persulfate initiator to yield methanesulfonic acid more efficiently .

Methanesulfonic acid is utilized across various industries due to its unique properties:

  • Catalyst in Organic Synthesis: It serves as an effective catalyst for reactions like esterification and sulfonation.
  • Pharmaceutical Industry: Used in drug formulation and as a solvent for active pharmaceutical ingredients.
  • Electroplating and Microelectronics: Its low volatility and high solubility make it suitable for applications requiring stable acidic conditions.
  • Cleaning Agents: Employed in formulations that require strong acidity without the risks associated with more volatile acids .

Research on the interactions of methanesulfonic acid with various reagents has shown its ability to form stable complexes with metal ions, enhancing their solubility compared to other acids like hydrochloric or sulfuric acids. This property is particularly beneficial in catalysis and metal salt applications . Studies also indicate that methanesulfonic acid does not form complexes that could hinder catalytic processes, making it a versatile choice for many

Methanesulfonic acid has several related compounds that share similar properties but differ in structure or application:

CompoundFormulaProperties/Uses
p-Toluenesulfonic AcidC7H8O3S\text{C}_7\text{H}_8\text{O}_3\text{S}Solid at room temperature; used as a reagent in organic synthesis.
Ethyl MethanesulfonateC3H8O3S\text{C}_3\text{H}_8\text{O}_3\text{S}Used as an alkylating agent; enhances solubility of compounds.
Dimethyl SulfoxideC2H6OS\text{C}_2\text{H}_6\text{OS}Solvent with biological activity; used in pharmaceuticals and research.

Uniqueness of Methanesulfonic Acid

Methanesulfonic acid stands out due to its liquid state at room temperature, strong acidity without oxidizing properties, and versatility as a solvent and catalyst. Its ability to dissolve a wide range of metal salts further enhances its utility compared to similar compounds .

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

571.15013 g/mol

Monoisotopic Mass

571.15013 g/mol

Heavy Atom Count

32

Dates

Modify: 2024-04-14

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